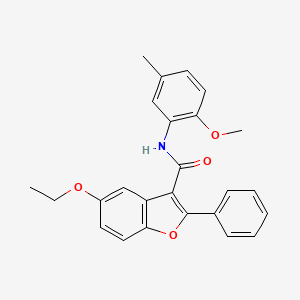

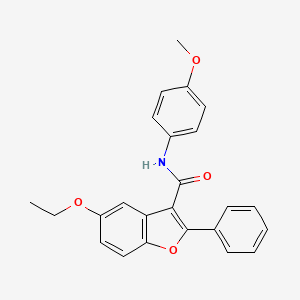

5-ethoxy-N-(4-methoxyphenyl)-2-phenyl-1-benzofuran-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-ethoxy-N-(4-methoxyphenyl)-2-phenyl-1-benzofuran-3-carboxamide, also known as EMB-F, is a novel compound with potential applications in scientific research. EMB-F is a member of the benzofuran family and has been studied for its potential use in drug discovery and development, as well as in the study of biochemical and physiological processes.

Applications De Recherche Scientifique

5-ethoxy-N-(4-methoxyphenyl)-2-phenyl-1-benzofuran-3-carboxamide has been studied for its potential use in drug discovery and development. It has been shown to have a high affinity for several G-protein coupled receptors, including the serotonin 5-HT2A receptor, the dopamine D2 receptor, and the muscarinic M1 receptor. In addition, 5-ethoxy-N-(4-methoxyphenyl)-2-phenyl-1-benzofuran-3-carboxamide has been shown to possess anti-inflammatory and anti-cancer properties. It has also been studied for its potential use as an analgesic, antidepressant, and anxiolytic.

Mécanisme D'action

The mechanism of action of 5-ethoxy-N-(4-methoxyphenyl)-2-phenyl-1-benzofuran-3-carboxamide is believed to involve the activation of G-protein coupled receptors. Upon binding to these receptors, 5-ethoxy-N-(4-methoxyphenyl)-2-phenyl-1-benzofuran-3-carboxamide activates the associated G-protein, which in turn leads to the activation of downstream signaling pathways. These pathways ultimately lead to the modulation of various biochemical and physiological processes.

Biochemical and Physiological Effects

The biochemical and physiological effects of 5-ethoxy-N-(4-methoxyphenyl)-2-phenyl-1-benzofuran-3-carboxamide have been studied in various animal models. Studies have shown that 5-ethoxy-N-(4-methoxyphenyl)-2-phenyl-1-benzofuran-3-carboxamide can modulate the activity of several neurotransmitters, including serotonin, dopamine, and acetylcholine. It has also been shown to modulate the activity of several enzymes, including cyclooxygenase and lipoxygenase. In addition, 5-ethoxy-N-(4-methoxyphenyl)-2-phenyl-1-benzofuran-3-carboxamide has been shown to possess anti-inflammatory and anti-cancer properties.

Avantages Et Limitations Des Expériences En Laboratoire

The use of 5-ethoxy-N-(4-methoxyphenyl)-2-phenyl-1-benzofuran-3-carboxamide in laboratory experiments has several advantages. It is relatively easy to synthesize and is available in a variety of concentrations. In addition, it is stable in aqueous solutions and has a high affinity for G-protein coupled receptors. However, the use of 5-ethoxy-N-(4-methoxyphenyl)-2-phenyl-1-benzofuran-3-carboxamide in laboratory experiments also has several limitations. It has a relatively short half-life and is not very soluble in organic solvents.

Orientations Futures

The potential future directions for 5-ethoxy-N-(4-methoxyphenyl)-2-phenyl-1-benzofuran-3-carboxamide include further studies into its mechanism of action, its potential use in drug discovery and development, and its potential therapeutic applications. Additionally, further studies could be conducted to investigate its potential use in the study of biochemical and physiological processes. Finally, further studies could be conducted to investigate its potential applications in the fields of neuroscience, immunology, and cancer research.

Méthodes De Synthèse

5-ethoxy-N-(4-methoxyphenyl)-2-phenyl-1-benzofuran-3-carboxamide can be synthesized using a two-step process. The first step involves the condensation of 4-methoxyphenylacetaldehyde and 2-phenyl-1-benzofuran-3-carboxylic acid in the presence of an acid catalyst such as sulfuric acid. The second step involves the addition of 5-ethoxy-N-methylpyrrolidine to the reaction mixture, which results in the formation of the desired product.

Propriétés

IUPAC Name |

5-ethoxy-N-(4-methoxyphenyl)-2-phenyl-1-benzofuran-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO4/c1-3-28-19-13-14-21-20(15-19)22(23(29-21)16-7-5-4-6-8-16)24(26)25-17-9-11-18(27-2)12-10-17/h4-15H,3H2,1-2H3,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNWFLOIBGPDZLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)OC(=C2C(=O)NC3=CC=C(C=C3)OC)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-ethoxy-N-(4-methoxyphenyl)-2-phenyl-1-benzofuran-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-(3-hydroxypropyl)-3-phenyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B6525069.png)

![(4Z)-4-[(4-methoxyphenyl)methylidene]-7-methyl-12-[2-(thiophen-2-yl)ethyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one](/img/structure/B6525077.png)

![11-{[(2Z)-6-hydroxy-2-[(3-methoxyphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-7-yl]methyl}-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one](/img/structure/B6525093.png)

![11-[(7-hydroxy-2-oxo-3-phenyl-2H-chromen-8-yl)methyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one](/img/structure/B6525094.png)

![11-{[7-hydroxy-3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-8-yl]methyl}-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one](/img/structure/B6525096.png)

![11-{[7-hydroxy-3-(2-methoxyphenyl)-4-oxo-4H-chromen-8-yl]methyl}-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one](/img/structure/B6525101.png)

![4-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-7,8-dihydroxy-2H-chromen-2-one dihydrochloride](/img/structure/B6525112.png)

![4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-6-(propan-2-yl)-2H-chromen-2-one dihydrochloride](/img/structure/B6525118.png)

![2-{[(2E)-2-[(2,3-dimethoxyphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B6525119.png)